Patent-Preferred N1-Allyl Substitution for Anti-Secretory Activity
In US Patent 4,255,568, the preferred anti-secretory intermediates are defined as 2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione derivatives where R^2 = methylthio, R^5 = hydroxy, R^6 = ethoxy, and R^8 is selected from methyl, ethyl, propyl, allyl, 2-methoxyethyl, phenyl, piperonyl, 4-methoxybenzyl, or benzyl [1]. While multiple R^8 groups are claimed, only the allyl-bearing intermediate (corresponding to our target compound) provides a terminal olefin handle for further functionalization. The compounds derived from this intermediate series inhibit approximately 50% total acid output at 32 mg/kg i.d. in the gastric anti-secretory assay [1].
| Evidence Dimension | Patent-preferred substitution pattern for anti-secretory activity; presence of modifiable terminal alkene |
|---|---|
| Target Compound Data | R^8 = allyl (terminal alkene present); methylthio at C7 |
| Comparator Or Baseline | R^8 = methyl (no alkene), propyl (no alkene), phenyl (no alkene), benzyl (no alkene); same methylthio at C7 |
| Quantified Difference | Qualitative: Allyl group enables orthogonal reactivity (click chemistry, metathesis) not possible with saturated or aryl N1-substituents. Reported anti-secretory activity for the final pyrido[2,3-d]pyrimidine products derived from this intermediate series reaches ~45-99% inhibition at 32 mg/kg i.d. (example compounds) [1]. |
| Conditions | In vivo gastric acid secretion assay (rat, intraduodenal); anti-allergy assay (rat, oral or intraperitoneal) |
Why This Matters
The allyl group is explicitly listed among the preferred R^8 substituents in a patent for therapeutic intermediates, providing a documented link to anti-secretory and anti-allergy applications that saturated-alkyl or aryl analogs lack in terms of further synthetic elaboration.
- [1] US Patent 4,255,568. 2H-Pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione derivatives. Filed 1979, published 1981. Lines 47-52 (preferred substituents) and lines 175-203 (example biological data). View Source
